

Part 1: Executive Summary & Spectral Architecture

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Compound of Interest

Compound Name:	<i>Bromotrimethylammoniumbimane Bromide</i>
CAS No.:	<i>71418-45-6</i>
Cat. No.:	<i>B013515</i>

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Monobromobimane (mBBr) is a fluorogenic bimane derivative that functions as an alkylating agent. It is intrinsically non-fluorescent (or weakly fluorescent) but undergoes a dramatic "light-up" conversion upon covalent conjugation with low molecular weight thiols (e.g., Glutathione, GSH) or protein sulfhydryl groups. This property makes it a critical tool in drug development for assessing oxidative stress, drug toxicity mechanisms, and protein folding stability.

Spectral Characteristics

The utility of mBBr relies on its large Stokes shift and solvent-dependent quantum yield. The fluorescence is generated by the rigidification of the bimane ring system upon thioether formation.

Table 1: Physicochemical and Spectral Data of mBBr-Thiol Conjugates

Parameter	Value / Range	Contextual Notes
Excitation Max ()	394 nm	Near-UV excitation; minimizes autofluorescence from biological matrices.
Emission Max ()	490 nm	Cyan-green emission; easily separable from UV excitation.
Stokes Shift	~96 nm	Large shift reduces self-quenching and scattering interference.
Extinction Coefficient ()	~5,300 M ⁻¹ cm ⁻¹	At 394 nm (pH 7.4).
Quantum Yield ()	0.30 – 0.60	Highly dependent on solvent polarity and local protein environment.
Appearance	Yellow Solid	Light-sensitive; must be stored in amber vials.

Part 2: Mechanistic Principles

The "Turn-On" Mechanism

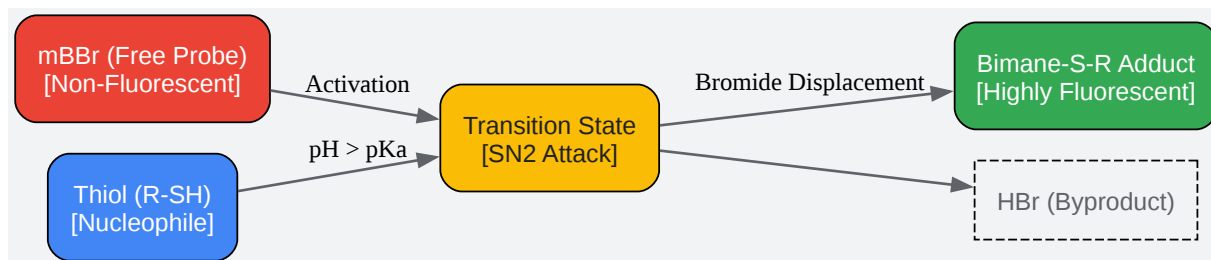
mBBr contains a bromomethyl group at the syn-position of the bimeane ring. The fluorescence activation is driven by a nucleophilic substitution reaction (

) where the thiolate anion (

) attacks the methylene carbon, displacing the bromide ion.

- Pre-Reaction: The free rotation of the bromomethyl group and the heavy atom effect (Bromine) quench fluorescence via intersystem crossing.
- Post-Reaction: Formation of the Thioether-Bimeane adduct removes the heavy atom and restricts rotation, enabling radiative decay (fluorescence).

Pathway Visualization



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Figure 1: Nucleophilic substitution pathway converting non-fluorescent mBBr into a fluorescent thioether conjugate.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed for the quantification of Reduced Glutathione (GSH) in cell lysates, a standard assay in preclinical drug safety evaluation.

Reagents & Preparation

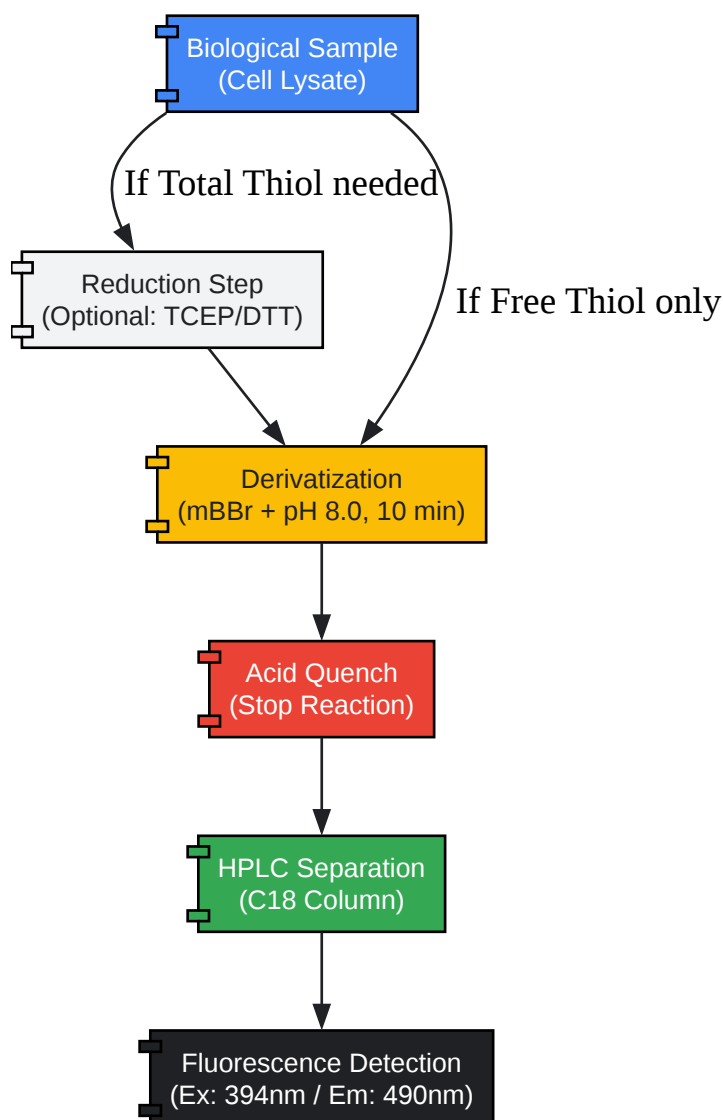
- Stock Solution: Dissolve mBBr in Acetonitrile (ACN) to 50–100 mM. Store at -20°C in the dark.
- Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. (pH must be >7.0 to ensure thiols are deprotonated to thiolates).
- Stop Solution: 10% Trichloroacetic acid (TCA) or 5 M Methanesulfonic acid.

Step-by-Step Methodology

- Sample Collection: Lyse cells in a specific lysis buffer (e.g., dilute HCl or SSA) to prevent spontaneous oxidation of thiols.
- Derivatization:

- Mix
sample +
Buffer (pH 8.0).
- Add
mBBr stock (Final conc: 2–5 mM).
- Critical Step: Incubate at room temperature for 10–15 minutes in the dark.
- Quenching: Add
Stop Solution (Acid) to protonate remaining thiols and halt the reaction.
- Separation (HPLC): Inject onto a C18 Reverse-Phase column.
 - Mobile Phase A: 0.25% Acetic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: 10% to 90% B over 20 mins.
- Detection: Set Fluorescence Detector (FLD) to
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.

Analytical Workflow Diagram



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Figure 2: Analytical workflow for thiol quantification using mBBR derivatization and HPLC-FLD detection.

Part 4: Scientific Integrity & Troubleshooting

Specificity and Causality

- Why pH 8.0? The reaction requires the thiolate anion (

).

The pKa of the sulfhydryl group in GSH is ~8.7. At pH 8.0, a sufficient fraction is deprotonated to drive the reaction without causing rapid autoxidation or hydrolysis of the mBBR probe [1].

- Interference Control: mBBr can react with amines at very high pH (>9.5) or high concentrations. Maintaining pH < 8.5 ensures specificity for thiols.

Stability

- Hydrolysis: In aqueous buffers, free mBBr hydrolyzes over time (half-life ~2-3 hours at pH 8). Therefore, fresh preparation of the working solution is mandatory for reproducibility.
- Photobleaching: The bimeane fluorophore is moderately photostable but should be protected from direct sunlight during the incubation phase.

References

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